
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied in scientific research for its potential use as a therapeutic agent. BPU is a member of the class of urea derivatives and has been found to have promising applications in the treatment of various diseases.
作用机制
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves its ability to disrupt the microtubule network, which is essential for cell division and growth. This compound binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network. In Alzheimer's disease and Parkinson's disease, this compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. This compound has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for tubulin. This compound has also been found to have low toxicity in normal cells. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical transformations, which can lead to the formation of impurities. This compound is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea. One direction is the development of this compound derivatives that have improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the combination of this compound with other chemotherapeutic agents to enhance its efficacy. The use of this compound in combination with other compounds may also reduce the potential for drug resistance. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is needed to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves the reaction of 2-bromo-5-chloropyridine with 4-fluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with urea to yield the final product, this compound.
科学研究应用
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by disrupting the microtubule network and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are implicated in the pathogenesis of these diseases.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O/c13-8-1-6-11(15-7-8)17-12(18)16-10-4-2-9(14)3-5-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWAHPSTFSUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-7-(4-methyl-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496480.png)
![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5496493.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5496496.png)
![2-(2,7-diazaspiro[4.5]dec-7-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5496504.png)
![2-[(2-{[2-(2-fluorophenoxy)ethyl]amino}-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5496525.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5496533.png)
![2-[2-(3-bromophenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5496534.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496536.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5496538.png)
![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)